cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate
Overview
Description
“Cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate” is a chemical compound . It is also known as “1-Boc-4-piperidinol” or “tert-Butyl 4-hydroxy-1-piperidinecarboxylate” and has the empirical formula C10H19NO3 . It is used in scientific research and has potential applications in drug discovery, synthesis, and medicinal chemistry.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, “tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate” and its derivatives substituted at the 3-position and in the allylic fragment reacted with L-selectride in anhydrous tetrahydrofuran to give “tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates” (cis isomers) in quantitative yield .Molecular Structure Analysis
The molecular weight of “cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate” is 201.26 . The SMILES string representation of the molecule isCC(C)(C)OC(=O)N1CCC(O)CC1
. Physical And Chemical Properties Analysis
The melting point of a similar compound, “1-Boc-4-hydroxypiperidine”, is 61-65°C . The compound is solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds structurally related to cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate typically focuses on their synthesis, chemical properties, and potential as intermediates in the development of pharmaceuticals. For example, metalloporphyrin catalysts have been explored for the selective functionalization of saturated C-H bonds, a process that is fundamental in the synthesis of complex organic molecules, including piperidine derivatives (Che et al., 2011). These methodologies can be critical for introducing functional groups into piperidine rings, potentially applicable to the synthesis or modification of compounds like cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate.
Biological Activities and Applications
Piperidine derivatives are known for their broad range of biological activities, which can be influenced by the specific functional groups attached to the piperidine core. For instance, the biological activity of natural carboxylic acids and their derivatives, including antioxidant, antimicrobial, and cytotoxic properties, has been extensively studied (Godlewska-Żyłkiewicz et al., 2020). These findings underscore the importance of structural modifications, like those seen in cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate, for modulating the activity of pharmaceutical compounds.
Environmental and Safety Considerations
The environmental occurrence, fate, and potential toxicity of synthetic chemicals, including phenolic antioxidants and parabens, have been subject to review, highlighting the need for understanding the environmental impact and human exposure risks of chemical compounds (Liu & Mabury, 2020; Haman et al., 2015). While not directly related to cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate, these studies emphasize the importance of assessing the safety and environmental effects of chemical compounds.
Safety And Hazards
properties
IUPAC Name |
tert-butyl (3S,4R)-3-benzyl-4-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-10-9-15(19)14(12-18)11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJKJIHCHLRYJJ-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-tert-Butyl 3-benzyl-4-hydroxypiperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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